molecular formula C9H7FN2O2 B13593641 3-(2-Fluoro-3-nitrophenyl)propanenitrile

3-(2-Fluoro-3-nitrophenyl)propanenitrile

Cat. No.: B13593641
M. Wt: 194.16 g/mol
InChI Key: GSSXIXQHLKKZSW-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-nitrophenyl)propanenitrile: is an organic compound characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-3-nitrophenyl)propanenitrile typically involves the nitration of a fluorinated aromatic compound followed by a series of reactions to introduce the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoro-3-nitrophenyl)propanenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, to form carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

    Reduction: 3-(2-Fluoro-3-aminophenyl)propanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-(2-Fluoro-3-nitrophenyl)propanoic acid.

Scientific Research Applications

Chemistry: In chemistry, 3-(2-Fluoro-3-nitrophenyl)propanenitrile is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: This compound is explored for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-nitrophenyl)propanenitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The fluoro and nitro groups play a crucial role in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

  • 2-(4-Fluoro-2-nitrophenyl)propanenitrile
  • 3-(3-Fluoro-4-nitrophenyl)propanenitrile
  • 3-(2,3-Dimethoxyphenyl)-2-phenyl-2-propenenitrile

Comparison: Compared to similar compounds, 3-(2-Fluoro-3-nitrophenyl)propanenitrile is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can significantly influence its reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

3-(2-fluoro-3-nitrophenyl)propanenitrile

InChI

InChI=1S/C9H7FN2O2/c10-9-7(4-2-6-11)3-1-5-8(9)12(13)14/h1,3,5H,2,4H2

InChI Key

GSSXIXQHLKKZSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CCC#N

Origin of Product

United States

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